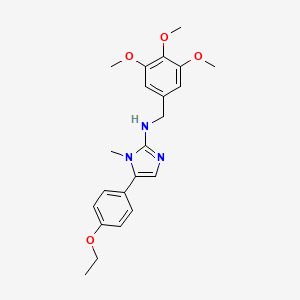![molecular formula C34H26N4O4 B11563878 2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)](/img/structure/B11563878.png)
2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-{[17-(4-METHYLPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}HYDRAZINO]-2-OXO-N-PHENYLACETAMIDE is a complex organic compound with a unique structure. It contains multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic core and the introduction of the hydrazino and oxo groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques and equipment. This might include large-scale reactors, precise control of reaction conditions, and purification methods such as chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of additional oxo groups, while reduction could result in the removal of oxo groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, it might be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other hydrazino-oxo derivatives or pentacyclic compounds with similar structures.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which may confer unique properties and activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C34H26N4O4 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
N'-[(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C34H26N4O4/c1-20-15-17-22(18-16-20)38-32(41)28-27-23-11-5-7-13-25(23)34(29(28)33(38)42,26-14-8-6-12-24(26)27)19-35-37-31(40)30(39)36-21-9-3-2-4-10-21/h2-19,27-29H,1H3,(H,36,39)(H,37,40)/b35-19+ |
Clave InChI |
UVUZSCTVXCZWSF-XZYGTATASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)/C=N/NC(=O)C(=O)NC7=CC=CC=C7 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NNC(=O)C(=O)NC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(pentyloxy)phenyl]-3-phenylpropanamide](/img/structure/B11563795.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11563797.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11563802.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide](/img/structure/B11563805.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11563812.png)
![3-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11563816.png)
![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11563817.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11563827.png)
![2-{[2-Oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11563832.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563840.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11563851.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide](/img/structure/B11563854.png)
![4-[(4-methylphenoxy)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11563856.png)
